molecular formula C17H19FN4O4S2 B14937320 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14937320
M. Wt: 426.5 g/mol
InChI Key: DZRRYKPWVXMGON-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by a piperazine ring substituted with a 4-fluorophenylsulfonyl group, a butanamide backbone, and a terminal 1,3-thiazol-2-yl amide moiety. Its molecular formula is C₁₇H₁₉FN₄O₄S₂, with a molecular weight of 426.4856 g/mol . The compound is synthesized via multi-step organic reactions, likely involving sulfonylation of piperazine, followed by coupling with a thiazole-containing amide precursor. Structural confirmation is achieved through techniques such as ¹H/¹³C NMR, mass spectrometry (MS), and IR spectroscopy .

Properties

Molecular Formula

C17H19FN4O4S2

Molecular Weight

426.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C17H19FN4O4S2/c18-13-1-3-14(4-2-13)28(25,26)22-10-8-21(9-11-22)16(24)6-5-15(23)20-17-19-7-12-27-17/h1-4,7,12H,5-6,8-11H2,(H,19,20,23)

InChI Key

DZRRYKPWVXMGON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Target vs. Pyridin-2-yl Analogue

Replacing the thiazol-2-yl group with pyridin-2-yl reduces sulfur content and introduces a nitrogen-rich aromatic ring. The pyridine variant has a lower molecular weight (420.46 vs. 426.49) and altered solubility due to pyridine’s basicity. This substitution may affect binding affinity in biological targets, as thiazoles often engage in hydrophobic interactions, whereas pyridines participate in π-π stacking .

Target vs. 4-Methylphenylsulfonyl Derivative

The methylphenylsulfonyl group in the analogue lacks the electronegative fluorine atom, reducing electron-withdrawing effects. This may decrease metabolic stability compared to the fluorophenyl group in the target compound.

Target vs. Bis(4-fluorophenyl)methyl Derivatives

Compounds with a bis(4-fluorophenyl)methyl group on piperazine (e.g., 6i, 6j in ) exhibit increased hydrophobicity and steric hindrance. These derivatives are synthesized via Friedel-Crafts alkylation, yielding higher molecular weights (~594 g/mol). The additional fluorophenyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C19H21FN2O4S
  • Molecular Weight : 392.44 g/mol
  • CAS Number : 428837-67-6
  • Structure : The compound features a piperazine core substituted with a fluorophenyl sulfonyl group and a thiazole moiety, which are known to enhance biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives containing the piperazine nucleus have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. In studies of related compounds, strong inhibitory activity was noted, with IC50 values indicating effective enzyme blockade . The sulfonamide functionality contributes significantly to this activity by interacting with the active sites of these enzymes.

Case Studies

  • Antimicrobial Efficacy : A study synthesized several piperazine derivatives and evaluated their antibacterial properties. Among them, compounds similar to the target structure exhibited potent activity against clinical isolates of Escherichia coli and Staphylococcus aureus, suggesting a promising application in treating bacterial infections .
  • Enzyme Interaction Studies : Docking studies performed on related sulfonamide compounds indicated favorable binding interactions with AChE, supporting the hypothesis that modifications in the piperazine ring can enhance binding affinity and specificity .

Pharmacological Insights

The pharmacological behavior of this compound is linked to its structural features:

  • Piperazine Moiety : Known for its role in various therapeutic agents, it contributes to neuropharmacological effects and may aid in managing conditions like anxiety and depression.
  • Sulfonamide Group : This functional group is associated with antibacterial properties and has been extensively studied for its role in drug design targeting bacterial infections.
  • Thiazole Ring : Compounds containing thiazole have shown promise in cancer chemotherapy due to their ability to interfere with cellular metabolism.

Tables of Biological Activity

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseSignificant inhibition

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